molecular formula C11H11F3N2O2 B1392946 4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1261365-40-5

4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1392946
M. Wt: 260.21 g/mol
InChI Key: WJIYSKYEYSCWQE-UHFFFAOYSA-N
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Description

“4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the empirical formula C11H11F3N2O2 . It has a molecular weight of 260.21 . This compound is part of a class of compounds known as trifluoromethylpyridines (TFMPs), which are used in various industries, including agrochemical and pharmaceutical .


Molecular Structure Analysis

The molecular structure of “4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” can be represented by the SMILES string COC(OC)c1c(cnc2[nH]ccc12)C(F)(F)F . This indicates that the molecule contains a pyrrolopyridine core with a dimethoxymethyl group at the 4-position and a trifluoromethyl group at the 5-position .


Physical And Chemical Properties Analysis

“4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is a solid compound . Other physical and chemical properties are not specified in the available resources.

Scientific Research Applications

  • Field: Organic Chemistry

    • Application: Trifluoromethylated compounds, such as the one you mentioned, are known for their abundance in more than 20% of pharmaceutical and agrochemical products . This is mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .
    • Method: The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This involves transition metal-mediated construction of C (sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
    • Results: The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .
  • Field: Organic Synthesis

    • Application: α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
    • Method: They have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic S N 2′-type substitution, cationic S N 1′-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .
    • Results: Transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as having acute toxicity when ingested, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

TFMP derivatives, including “4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine”, have found use in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-(dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2/c1-17-10(18-2)8-6-3-4-15-9(6)16-5-7(8)11(12,13)14/h3-5,10H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIYSKYEYSCWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C2C=CNC2=NC=C1C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679107
Record name 4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

CAS RN

1261365-40-5
Record name 1H-Pyrrolo[2,3-b]pyridine, 4-(dimethoxymethyl)-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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